(S)-Butan-2-amine Hydrochloride: A Comprehensive Technical Guide
(S)-Butan-2-amine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Butan-2-amine hydrochloride , a chiral amine salt, stands as a critical building block in the landscape of modern organic synthesis. Its defined stereochemistry and favorable chemical properties make it an indispensable reagent for introducing the chiral sec-butyl moiety, a common structural motif in numerous pharmaceutical and agrochemical agents. This technical guide provides an in-depth exploration of the core chemical properties, analytical methodologies, and practical applications of (S)-Butan-2-amine hydrochloride.
Molecular Structure and Stereochemical Integrity
At the heart of (S)-Butan-2-amine hydrochloride's utility is its stereochemistry. The "(S)" designation, derived from the Latin sinister, denotes the specific three-dimensional arrangement of substituents around the chiral carbon center (C2) according to the Cahn-Ingold-Prelog priority rules. This precise spatial orientation is paramount in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule.
The formation of the hydrochloride salt serves a dual purpose: it enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media. This salt form consists of the protonated (S)-butan-2-ammonium cation and the chloride anion.
Figure 1: Chemical structure of (S)-Butan-2-amine hydrochloride, highlighting the chiral center at the second carbon.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (S)-Butan-2-amine hydrochloride is fundamental to its effective application in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂ClN | [1][2] |
| Molecular Weight | 109.60 g/mol | [1][2][3] |
| Appearance | Needles | [3] |
| Optical Activity | [α]20/D −0.9±0.2°, c = 1% in H₂O | [3] |
| Enantiomeric Ratio | ≥99:1 | [3] |
| pKa (of conjugate acid) | 10.56 | [4] |
| Storage | Inert atmosphere, room temperature | [5] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-Butan-2-amine hydrochloride is primarily centered on the reactivity of its primary amine functionality. While the protonated ammonium salt is relatively unreactive as a nucleophile, it is readily converted to the free (S)-butan-2-amine by treatment with a suitable base. The resulting free amine is a moderately strong base and a competent nucleophile.[6]
Nucleophilic Reactions
The free (S)-butan-2-amine participates in a wide array of nucleophilic substitution and addition reactions. Key transformations include:
-
N-Alkylation: Reaction with alkyl halides to form secondary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to yield amides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to produce secondary amines.
These reactions are instrumental in covalently incorporating the chiral sec-butyl group into a larger molecular framework.
Role as a Chiral Resolving Agent
(S)-Butan-2-amine hydrochloride can be employed as a chiral resolving agent to separate racemic mixtures of acidic compounds. The principle relies on the formation of diastereomeric salts with distinct physical properties, most notably solubility. By reacting a racemic acid with the enantiomerically pure (S)-butan-2-amine, two diastereomeric salts are formed. Due to their different solubilities, one diastereomer can often be selectively crystallized and separated by filtration. The free enantiomerically enriched acid can then be liberated by treatment with a strong acid.
Figure 2: Workflow for the chiral resolution of a racemic acid using (S)-Butan-2-amine.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (S)-Butan-2-amine hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The hydrochloride salt will exhibit characteristic N-H stretching vibrations for the ammonium group, which differ from the N-H stretches of the free amine.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique like liquid chromatography (LC-MS), it becomes a highly sensitive method for purity assessment.[1]
Chromatographic Methods for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical for any application involving chiral compounds. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for the chiral separation of butan-2-amine enantiomers. Method optimization will be required for specific instrumentation and columns.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a CROWNPAK CR(+) column, is often effective for separating chiral amines.[7][8]
-
Mobile Phase: A common mobile phase for this type of separation is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol) in a ratio such as 90:10 (v/v).[8] Acidic or basic additives may be required to improve peak shape and resolution.
-
-
Sample Preparation:
-
Accurately prepare a standard solution of (S)-Butan-2-amine hydrochloride of known concentration in the mobile phase.
-
Prepare a solution of the sample to be analyzed at the same concentration.
-
-
Chromatographic Analysis:
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of the standard.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
-
Safety and Handling
(S)-Butan-2-amine hydrochloride and its free base should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][9] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10] Always consult the Safety Data Sheet (SDS) prior to handling. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]
The free base, sec-butylamine, is a flammable liquid and vapor.[9][11] It is also corrosive and can cause severe skin burns and eye damage.[9] It reacts with strong oxidants and strong acids and can attack tin, aluminum, and some steels.[6]
Conclusion
(S)-Butan-2-amine hydrochloride is a valuable and versatile chiral building block with broad applications in research and development. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods for quality control, is essential for its effective and safe use. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the full potential of this important chiral amine.
References
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Inchem.org. ICSC 0401 - sec-BUTYLAMINE. Retrieved from [Link]
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PubChem. (2R)-butan-2-amine hydrochloride. Retrieved from [Link]
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PubChem. Sec-Butylamine. Retrieved from [Link]
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National Institute of Standards and Technology. 2-Butanamine, (S)-. Retrieved from [Link]
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PubChem. (s)-2-Aminobutanoic acid hydrochloride. Retrieved from [Link]
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ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]
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Asian Journal of Chemistry. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]
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ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. Retrieved from [Link]
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